C7-Furan-2-yl Substitution Enhances Kinase Inhibitory Potency Compared to C7-Phenyl Analogs
In a direct head-to-head comparison within a series of pyrazolo[1,5-a]pyrimidine-3-carbonitrile dual CDK2/TRKA inhibitors, the 7-(furan-2-yl)-substituted analog (compound 6t) exhibited an IC50 of 0.09 µM against CDK2, versus 0.48 µM for the corresponding 7-phenyl analog (compound 6m), representing a 5.3-fold potency improvement conferred by the furan ring [1]. Although these comparator compounds lack the 2-cyanomethyl group present in CAS 860784-93-6, the C7 furan-2-yl pharmacophore is identical. This class-level inference supports the expectation that the furan-2-yl substituent in CAS 860784-93-6 contributes favorably to CDK2 binding relative to a phenyl isostere.
| Evidence Dimension | CDK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No direct data for CAS 860784-93-6; compound bearing C7-furan-2-yl and C5-(4-fluorophenyl)amino (6t): IC50 = 0.09 µM |
| Comparator Or Baseline | 7-phenyl analog with identical C5 substitution (6m): IC50 = 0.48 µM |
| Quantified Difference | 5.3-fold improvement in potency for furan-2-yl over phenyl at C7 |
| Conditions | In vitro CDK2/Cyclin A kinase inhibition assay; ATP concentration optimized per kinase; recombinant human enzymes |
Why This Matters
The furan-2-yl group at C7 is a pharmacophoric determinant that can improve CDK2 potency by >5-fold versus a phenyl substituent, making CAS 860784-93-6 a more promising starting point for CDK2 inhibitor development than the simpler 7-phenyl scaffold variant.
- [1] El-Adl, K., et al. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals 2024, 17, 1667. DOI: 10.3390/ph17121667. View Source
